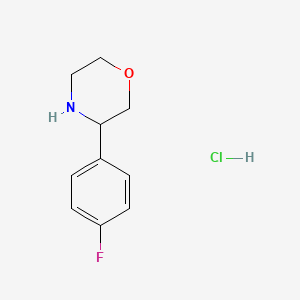

3-(4-Fluorophenyl)morpholine hydrochloride

Übersicht

Beschreibung

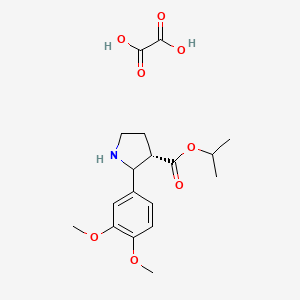

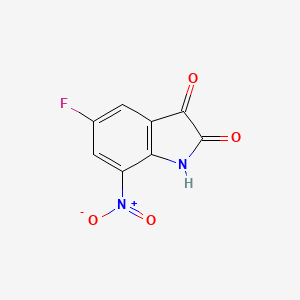

The compound "3-(4-Fluorophenyl)morpholine hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The fluorophenyl group suggests potential for enhanced binding affinity to biological targets due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related fluorophenyl morpholine derivatives has been reported in several studies. For instance, a method for synthesizing a compound with a similar structure, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was developed, indicating the feasibility of synthesizing complex molecules with the 4-fluorophenyl and morpholine moieties . Another study reported the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-Fluorophenyl)morpholine hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. For example, the compound with the oxadiazole moiety was found to belong to the monoclinic system with specific lattice parameters, and the structure was confirmed by spectral studies . Similarly, the structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined to crystallize in the monoclinic system . These findings suggest that "3-(4-Fluorophenyl)morpholine hydrochloride" could also be characterized using similar techniques to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from the literature. For instance, o-Formylphenylboronic acid was reacted with morpholine to form a benzoxaborole derivative . In another study, the precursor compound 3-fluoro-4-morpholinoaniline was synthesized and further reacted to produce sulfonamides and carbamates, indicating the potential for diverse chemical transformations . These studies demonstrate the chemical versatility of morpholine derivatives and suggest that "3-(4-Fluorophenyl)morpholine hydrochloride" could undergo various chemical reactions to yield new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be diverse. For example, the compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized with a yield of 70.6% and its structure confirmed by IR and NMR, indicating the stability of the compound and the ability to characterize it using common spectroscopic techniques . The synthesis of enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride also highlights the possibility of obtaining chiral centers within the morpholine framework, which can significantly affect the physical properties such as solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-(4-Fluorophenyl)morpholine hydrochloride has been synthesized and characterized in multiple studies, demonstrating its versatility as an intermediate in the production of various biologically active compounds. For instance, its synthesis involves techniques such as amination, cyclization, and acidification to achieve high yields, showcasing its relevance in organic synthesis research (Yuan, 2012). Moreover, its crystal structure and other physicochemical properties have been elucidated through spectroscopic methods, further emphasizing its importance in drug development processes (S.V et al., 2019).

Biological Activities

The biological activity of derivatives of 3-(4-Fluorophenyl)morpholine hydrochloride has been a significant area of interest. Studies have reported on its potential antidepressant activities, suggesting its utility in developing new therapeutic agents for treating depression. For example, its antidepressive potential was evaluated using animal models, providing a foundation for further investigation into its therapeutic applications (Yuan, 2012). Additionally, the compound's derivatives have shown promising results in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a neurokinin-1 receptor antagonist (Harrison et al., 2001).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of 3-(4-Fluorophenyl)morpholine hydrochloride derivatives. For instance, compounds synthesized from this chemical have demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties, presenting a compelling case for their use in combating infectious diseases (S.V et al., 2019). The compound's derivatives have also been investigated for their antitumor activities, showing distinct inhibition on the proliferation of various cancer cell lines and suggesting a potential role in cancer therapy (Tang & Fu, 2018).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGZVNCXNNRNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)morpholine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)